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molecular formula C6ClF5O2S B1198773 Pentafluorobenzenesulfonyl chloride CAS No. 832-53-1

Pentafluorobenzenesulfonyl chloride

Cat. No. B1198773
M. Wt: 266.57 g/mol
InChI Key: UOJCTEGNHXRPKO-UHFFFAOYSA-N
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Patent
US06939646B2

Procedure details

To an aqueous solution of ammonium chloride was added dropwise an acetone solution of pentafluorobenzenesulfonyl chloride at room temperature. During addition, pH was adjusted to 7 by an aqueous sodium hydroxide solution. Precipitated product was filtered and recrystallized from toluene to give pentafluorobenzenesulfonamide. The structure was confirmed by 1H-NMR, 19F-NMR and IR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+:2].[F:3][C:4]1[C:9]([S:10](Cl)(=[O:12])=[O:11])=[C:8]([F:14])[C:7]([F:15])=[C:6]([F:16])[C:5]=1[F:17].[OH-].[Na+]>CC(C)=O>[F:3][C:4]1[C:9]([S:10]([NH2:2])(=[O:12])=[O:11])=[C:8]([F:14])[C:7]([F:15])=[C:6]([F:16])[C:5]=1[F:17] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1S(=O)(=O)Cl)F)F)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During addition, pH
FILTRATION
Type
FILTRATION
Details
Precipitated product was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1S(=O)(=O)N)F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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